![molecular formula C14H8ClF3O B3110563 4'-(三氟甲基)-[1,1'-联苯]-2-甲酰氯 CAS No. 180340-74-3](/img/structure/B3110563.png)

4'-(三氟甲基)-[1,1'-联苯]-2-甲酰氯

概述

描述

4’-(Trifluoromethyl)-[1,1’-biphenyl]-2-carbonyl chloride is an organic compound that contains a trifluoromethyl group attached to a biphenyl ring. The carbonyl chloride functional group indicates the presence of a carbonyl (C=O) group bonded to a chlorine atom. This compound is of interest due to its potential applications in pharmaceuticals and agrochemicals .

Synthesis Analysis

Several synthetic methods exist for introducing trifluoromethyl groups into organic compounds. Notably, trifluoromethyltrimethylsilane (TMSCF3) has been widely used as a nucleophilic trifluoromethylating agent. Activation of TMSCF3 by fluoride allows nucleophilic trifluoromethylation of carbonyl compounds, including ketones and aldehydes . Other reagents, such as sodium trifluoroacetate, have also been employed for trifluoromethylation reactions .

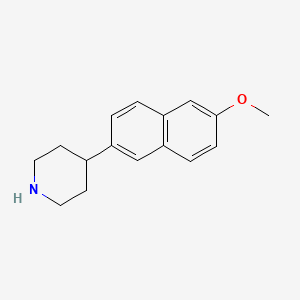

Molecular Structure Analysis

The molecular formula of 4’-(Trifluoromethyl)-[1,1’-biphenyl]-2-carbonyl chloride is C14H8ClF3O. Its molecular weight is approximately 288.66 g/mol. The compound consists of a biphenyl core with a trifluoromethyl group attached at the 4’ position and a carbonyl chloride group at the 2 position .

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including electrophilic and nucleophilic trifluoromethylation. It may undergo coupling reactions with aryl halides or functionalization via C-H activation. The specific reactions would depend on the reaction conditions and the functional groups present in the molecule .

科学研究应用

化学合成和表征

4'-(三氟甲基)-[1,1'-联苯]-2-甲酰氯的主要应用之一是合成和表征新的化合物。Karipcin 和 Arabali (2006) 探索了酮肟及其配合物的合成,从氯乙酰氯在氯化铝存在下与联苯反应开始。该过程导致了 4-联苯羟肟酰氯的生成,该中间体进一步与各种胺反应,形成酮肟 (Karipcin 和 Arabali,2006)。

晶体结构分析

Yu 等人 (2004) 对 2-三氟甲基-1-[(2'-1H-四唑-5-基-联苯-4-基)甲基]苯并咪唑的晶体结构进行了研究。他们利用 X 射线晶体学确定了该化合物在单斜空间群中的结晶。这项研究突出了 4'-(三氟甲基)-[1,1'-联苯]-2-甲酰氯在理解分子结构和相互作用中的应用 (Yu 等,2004)。

作用机制

Target of Action

Compounds with a trifluoromethyl group are often used in pharmaceutical and agrochemical industries . They are known to interact with various biological targets, including enzymes and receptors, to exert their effects .

Mode of Action

The trifluoromethyl group is known to participate in various organic reactions that introduce a trifluoromethyl group into an organic compound . This can adjust the steric and electronic properties of a lead compound, or protect a reactive methyl group from metabolic oxidation .

Biochemical Pathways

It’s worth noting that benzylic halides, which are structurally similar to this compound, typically react via sn1 or sn2 pathways .

Pharmacokinetics

A molecule with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring has been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate .

Result of Action

The introduction of a trifluoromethyl group into an organic compound can significantly alter its biological activity .

属性

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]benzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3O/c15-13(19)12-4-2-1-3-11(12)9-5-7-10(8-6-9)14(16,17)18/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDVBQMLLPCXNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3110518.png)

![5-tert-Butyl3-ethyl6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-3,5(4H)-dicarboxylate](/img/structure/B3110542.png)

![ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate](/img/structure/B3110544.png)

![methyl 5-oxo-4H,5H,6H,7H,8H-furo[3,2-b]azepine-3-carboxylate](/img/structure/B3110558.png)